molecular formula C22H20F3N5O3S B11283290 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11283290
M. Wt: 491.5 g/mol
InChI Key: IARFCHWTBMJILI-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazinyl sulfanyl group and a trifluoromethyl phenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazinyl ring, the introduction of the sulfanyl group, and the attachment of the trifluoromethyl phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • **2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]butanamide

Uniqueness

The uniqueness of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide lies in its specific structural features, such as the combination of a triazinyl sulfanyl group and a trifluoromethyl phenyl group

Properties

Molecular Formula

C22H20F3N5O3S

Molecular Weight

491.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C22H20F3N5O3S/c1-11-8-9-16(26-13(3)31)14(10-11)18-20(33)28-21(30-29-18)34-12(2)19(32)27-17-7-5-4-6-15(17)22(23,24)25/h4-10,12H,1-3H3,(H,26,31)(H,27,32)(H,28,30,33)

InChI Key

IARFCHWTBMJILI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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